2-(2-Amino-2-thiazolin-4-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c6-5-7-3(2-10-5)1-4(8)9/h3H,1-2H2,(H2,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCWBXJZUCHVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Spectroscopic Analysis of 2 2 Amino 2 Thiazolin 4 Yl Acetic Acid and Its Derivatives
Comprehensive Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the molecular structure of 2-(2-Amino-2-thiazolin-4-yl)acetic acid. Each technique offers unique insights, and together they provide a complete picture of the molecule's constitution.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of the molecule. While complete spectral data for the parent compound is not widely published, analysis of its structure and data from its derivatives allows for the prediction of its characteristic NMR signals. rsc.orgrsc.org
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. This includes a singlet for the lone proton on the thiazoline (B8809763) ring (H-5), a singlet for the methylene (B1212753) protons (-CH₂-) of the acetic acid group, and a broad singlet for the amino (-NH₂) protons, which is exchangeable with D₂O. The carboxylic acid proton (-COOH) would appear as a very broad singlet, typically far downfield.
¹³C NMR: The carbon NMR spectrum should display five unique signals, corresponding to the five carbon atoms in the structure. These include the carbonyl carbon of the acid, the imine carbon (C=N) of the thiazoline ring, two sp² hybridized carbons within the ring, and the sp³ hybridized methylene carbon. The chemical shifts of these carbons provide direct evidence of their electronic environment and bonding.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar 2-aminothiazole (B372263) derivatives. rsc.orgrsc.org
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -CH ₂- | ¹H | ~3.5 | Singlet |
| Thiazoline CH | ¹H | ~6.5 | Singlet |
| -NH ₂ | ¹H | ~7.2 | Broad Singlet |
| -COOH | ¹H | >10.0 | Broad Singlet |
| -C H₂- | ¹³C | ~35 | - |
| C H (Thiazoline) | ¹³C | ~105-115 | - |
| C -S (Thiazoline) | ¹³C | ~140-150 | - |
| C =N (Thiazoline) | ¹³C | ~168-170 | - |
| -C OOH | ¹³C | ~172-175 | - |
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula. acs.org
For 2-(2-Aminothiazol-4-yl)acetic acid (molecular formula C₅H₆N₂O₂S), the exact mass is 158.0150 g/mol . nih.gov HRMS analysis would yield a mass-to-charge ratio (m/z) extremely close to this theoretical value, confirming the elemental composition.
Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, providing further structural confirmation. The fragmentation pattern of the protonated molecule ([M+H]⁺, m/z 159.0223) reveals characteristic losses corresponding to different parts of the structure. nih.gov
Table 2: HRMS and MS/MS Fragmentation Data for 2-(2-Aminothiazol-4-yl)acetic acid Data obtained from analysis of the protonated molecule [M+H]⁺. nih.gov
| Technique | Parameter | Value | Interpretation |
| HRMS | Theoretical Exact Mass | 158.0150 g/mol | Corresponds to C₅H₆N₂O₂S |
| ESI-MS | Precursor Ion [M+H]⁺ | 159.0223 m/z | Protonated parent molecule |
| MS/MS | Fragment Ion 1 | 140.9 m/z | Likely loss of H₂O from the carboxylic acid |
| MS/MS | Fragment Ion 2 | 113.0 m/z | Likely loss of the carboxyl group (-COOH) |
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, carboxylic acid, and thiazoline ring structures. mdpi.comsemanticscholar.org The presence of a strong, broad absorption for the O-H stretch of the carboxylic acid, a sharp C=O stretch, N-H stretching bands for the amine, and a C=N stretch for the imine group are key diagnostic features. nih.govchemicalbook.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Very Broad |
| Primary Amine | N-H Stretch | 3100-3500 | Two sharp bands (symm. & asymm.) |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |
| Thiazoline Ring | C=N Stretch | 1640-1690 | Medium to Strong |
| Alkene (in tautomer) | C=C Stretch | 1620-1680 | Medium |
| Methylene Group | C-H Stretch | 2850-2960 | Medium |
Crystallographic Studies for Definitive Structural Determination (e.g., Single Crystal X-ray Diffraction)
Research on molecular adducts of 2-amino-2-thiazoline (B132724) with various carboxylic acids has shown that proton transfer is a common feature. uq.edu.auresearchgate.net The thiazoline ring's nitrogen atom is typically protonated by the acidic partner, forming a 2-amino-2-thiazolinium cation. This cation then engages in strong hydrogen bonding. A dominant and recurring interaction is the formation of a hydrogen-bonded dimer between the carboxylate group of one molecule and the amine/heterocyclic nitrogen sites of another, a motif described by the graph set R²₂(8). uq.edu.auresearchgate.net Furthermore, studies on related 2-aminothiazole derivatives used as pharmaceutical intermediates confirm the planarity of the thiazole (B1198619) ring system. researchgate.net
Table 4: Key Crystallographic Features of 2-Aminothiazoline Derivatives
| Structural Feature | Observation in Derivatives/Co-crystals | Significance |
| Protonation State | Proton transfer from an acid to the ring nitrogen is common. uq.edu.auresearchgate.net | Confirms the basicity of the thiazoline ring nitrogen. |
| Hydrogen Bonding | Forms strong R²₂(8) dimer motifs with carboxylate groups. uq.edu.auresearchgate.net | Dictates the crystal packing and intermolecular interactions. |
| Ring Conformation | The thiazole/thiazoline ring is generally planar. researchgate.net | Provides a rigid core structure. |
| Intermolecular Network | Extensive hydrogen-bonding networks involving amino protons and carboxylate oxygens are typical. uq.edu.auresearchgate.net | Stabilizes the overall crystal lattice. |
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its isolation during synthesis. Reverse-phase HPLC (RP-HPLC) is the most common method employed for this type of polar, ionizable compound.
In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18 silica) using a polar mobile phase. The mobile phase usually consists of an aqueous buffer mixed with an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net The pH of the buffer is a critical parameter for controlling the retention time of the acidic and basic compound. Purity is determined by detecting the compound as it elutes from the column, typically with a UV detector, and quantifying the area of its corresponding peak relative to any impurity peaks. This method is also adapted for quantitative analysis in complex matrices, such as in biological fluids, often coupled with mass spectrometry (LC-MS). nih.govnih.gov
Table 5: Typical RP-HPLC Parameters for the Analysis of this compound
| Parameter | Typical Condition | Purpose |
| Column | C18 (Octadecylsilyl) | Nonpolar stationary phase for reverse-phase separation. |
| Mobile Phase | Acetonitrile / Water with buffer (e.g., phosphate (B84403) or acetate) | Polar mobile phase; buffer controls ionization and peak shape. |
| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition; gradient changes composition over time for better separation of complex mixtures. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and retention times. |
| Detector | UV-Vis (e.g., at 225 nm) | Detects the compound based on its absorbance of UV light. researchgate.net |
| Temperature | 25 - 40 °C | Affects viscosity and can improve peak shape and resolution. |
Biochemical Roles and Molecular Mechanisms of Interaction of 2 2 Amino 2 Thiazolin 4 Yl Acetic Acid
Enzymatic Inhibition and Modulatory Effects in Biological Systems
The 2-aminothiazole (B372263) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets, including enzymes researchgate.netresearchgate.net. While direct studies on 2-(2-Amino-2-thiazolin-4-yl)acetic acid are specific, the broader class of 2-aminothiazole derivatives has been extensively evaluated for inhibitory activity against several key enzymes. These studies provide a framework for understanding the potential enzymatic interactions of the titular compound.
Specific Enzyme Inhibition Studies (e.g., Nitroso Reductases)
While specific inhibition of nitroso reductases by this compound is not extensively documented, the broader class of 2-aminothiazole derivatives has shown activity against related enzyme systems that regulate nitric oxide (NO) homeostasis. A key enzyme in this pathway is S-nitrosoglutathione reductase (GSNOR), which metabolizes S-nitrosoglutathione (GSNO), a primary carrier of NO bioactivity nih.govmedchemexpress.com. Inhibition of GSNOR leads to an increase in cellular S-nitrosothiols, which can modulate inflammation and smooth muscle tone nih.govacs.org. Small molecule inhibitors of GSNOR have been developed and show efficacy in animal models of inflammatory diseases like asthma nih.govacs.org. This demonstrates that scaffolds related to 2-aminothiazole can interact with and inhibit reductase enzymes involved in NO signaling pathways nih.govsajepharma.com.
Beyond reductases, various 2-aminothiazole derivatives have demonstrated potent inhibitory effects against other enzyme classes. For example, certain derivatives are effective inhibitors of carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) nih.gov. Other research has highlighted their roles as regulators of phosphodiesterase type 5 (PDE5) and cyclooxygenase enzymes (COX-1/COX-2) researchgate.netrsc.org.
Interactive Table: Enzyme Inhibition by 2-Aminothiazole Derivatives
| Derivative | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |
|---|---|---|---|
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | 0.008 ± 0.001 μM | nih.gov |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | 0.124 ± 0.017 μM | nih.gov |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 ± 0.030 μM | nih.gov |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 ± 0.041 μM | nih.gov |
| N6022 (A GSNOR Inhibitor) | S-Nitrosoglutathione reductase (GSNOR) | IC50 of 8 nM | medchemexpress.com |
| Various Derivatives | Cyclooxygenase-2 (COX-2) | IC50 range of 0.09–0.71 μM | rsc.org |
Mechanisms of Enzyme Binding and Activity Modulation
The ability of 2-aminothiazole derivatives to inhibit or modulate enzyme activity stems from their capacity to form specific interactions with amino acid residues within the enzyme's active site ekb.eg. Molecular docking studies have elucidated the binding modes of these compounds with various enzymes.
Key interactions that facilitate binding include:
Hydrogen Bonding : The nitrogen atoms in the thiazole (B1198619) ring and the 2-amino group can act as hydrogen bond donors or acceptors, forming stable connections with residues in the enzyme's binding pocket researchgate.net. For instance, in GSNOR inhibitors, a carboxamide group can form hydrogen bonds with glutamine residues acs.org.
π-π Stacking : The aromatic thiazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the active site. This was observed between the imidazole (B134444) ring of a GSNOR inhibitor and the nicotinamide (B372718) ring of the NAD+ cofactor acs.org.
In the case of the enzyme L-2-amino-Δ2-thiazoline-4-carboxylic acid hydrolase (ATC hydrolase), which specifically hydrolyzes the L-form of the titular compound, inhibition experiments suggest that tryptophan, cysteine, and/or histidine residues are crucial for its catalytic activity nih.gov. This implies that these residues form part of the active site that recognizes and binds the thiazoline (B8809763) ring structure before cleaving the carbon-sulfur bond to produce N-carbamoyl-L-cysteine nih.gov.
Role as a Biosynthetic Precursor and Intermediate in Metabolic Pathways
Beyond direct interaction with enzymes, this compound and its tautomer, (2-aminothiazol-4-yl)acetic acid, serve as crucial building blocks in the synthesis of larger, biologically active molecules and are structurally analogous to intermediates in natural metabolic pathways.
Precursor to Semi-Synthetic Cephalosporins
One of the most significant industrial roles of (2-aminothiazol-4-yl)acetic acid is as a key precursor for the side chains of third-generation semi-synthetic cephalosporin (B10832234) antibiotics ekb.eggoogle.comgoogle.com. This structural motif is vital for the antibacterial efficacy of widely used drugs. The 2-aminothiazole-4-yl-acetyl group is attached to the 7-amino position of the cephalosporin core structure. This specific side chain enhances the antibiotic's spectrum of activity, particularly against Gram-negative bacteria, and increases its stability against β-lactamase enzymes, a common bacterial resistance mechanism.
Involvement in Broader Thiamine (B1217682) Metabolism Analogies
While not a direct metabolite, the structure of this compound shares features with compounds involved in the metabolism of thiamine (Vitamin B1). Thiamine itself contains a thiazole ring linked to a pyrimidine (B1678525) ring acs.org. The catabolism of thiamine in various organisms, including bacteria and rats, produces metabolites such as 4-methylthiazole-5-acetic acid and 3-(2'-methyl-4'-amino-5'-pyrimidylmethyl)-4-methyl-thiazole-5-acetic acid (thiamine acetic acid) nih.govnih.govdntb.gov.ua.
The shared thiazole-acetic acid core structure suggests a biochemical analogy. The enzymatic machinery that recognizes and processes thiamine and its thiazole-containing metabolites may have some affinity for analogous structures like this compound. This structural similarity highlights a potential for interaction with pathways involved in vitamin metabolism, even if it is not a natural substrate.
Molecular Mechanisms of Interaction with Biological Targets Beyond Enzymatic Activity
The 2-aminothiazole scaffold is frequently found in compounds designed to interact with non-enzymatic protein targets, particularly in the field of oncology nih.gov. These interactions are crucial for disrupting cellular processes like proliferation and signaling cascades that are often dysregulated in cancer.
Molecular docking and quantitative structure-activity relationship (QSAR) studies have shown that 2-aminothiazole derivatives can bind to proteins involved in cell cycle regulation and signal transduction tandfonline.comnih.gov. For example, derivatives have been designed as inhibitors of the Hec1/Nek2 protein complex, which is critical for proper chromosome segregation during mitosis nih.govnih.gov. The binding of these compounds to their targets is stabilized by a combination of hydrogen bonds, hydrophobic interactions, and spatial arrangement of functional groups tandfonline.com.
In other studies, 2-aminothiazole derivatives have been shown to bind to importin β1 (KPNB1), a protein responsible for transporting molecules into the nucleus. One such derivative was found to have a high binding affinity (Kd of ~20 nM) and disrupt the nuclear import pathway nih.gov. The ability of the 2-aminothiazole ring to participate in specific interactions, such as forming hydrogen bonds with key residues in a binding pocket, underpins its effectiveness in targeting these diverse, non-enzymatic proteins researchgate.netgoogle.com.
Binding to Bacterial Enzymes
The compound 2-(2-amino-1,3-thiazol-4-yl)acetic acid is a crucial structural motif, particularly as a side chain in numerous semi-synthetic cephalosporin antibiotics. google.com Its incorporation into these antibiotics, specifically at the R1 position of the 7-aminocephalosporanic acid core, significantly influences their antibacterial spectrum and potency. nih.govmdpi.com The primary mechanism of action for these cephalosporins is the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs). nih.gov PBPs are transpeptidases that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.gov By binding to and acylating the active site of PBPs, these antibiotics disrupt cell wall integrity, leading to bacterial cell lysis and death. nih.gov
The 2-amino-1,3-thiazol-4-yl)acetyl side chain plays a direct role in enhancing the efficacy of cephalosporins. It is recognized for increasing the microbiological spectrum of activity, particularly against Gram-negative bacteria. nih.gov Structure-activity relationship studies have shown that modifications to this side chain are critical for optimizing antibacterial activity and oral absorption. nih.gov For instance, the presence of this moiety in compounds like cefixime (B193813) and FK482 contributes to their excellent antibacterial activity against a wide range of pathogens. nih.gov
Furthermore, derivatives containing the 2-aminothiazole core have been developed as inhibitors for another class of bacterial enzymes: metallo-β-lactamases (MBLs). nih.gov These enzymes are zinc-dependent and can hydrolyze a broad range of β-lactam antibiotics, conferring resistance to bacteria. nih.gov A study reported the development of 2-aminothiazole-4-carboxylic acids (AtCs) as broad-spectrum MBL inhibitors that function by mimicking the binding features of hydrolyzed carbapenem (B1253116) antibiotics. nih.gov Crystallographic analysis revealed a common binding mode for these inhibitors across different MBL subclasses (B1, B2, and B3), demonstrating their potential to restore the activity of antibiotics like Meropenem against MBL-producing bacteria. nih.gov
| Cephalosporin Derivative | Primary Bacterial Enzyme Target | Reference |
|---|---|---|
| Cefixime | Penicillin-Binding Proteins (PBPs) | nih.gov |
| Ceftazidime | Penicillin-Binding Proteins (PBPs), particularly effective against Pseudomonas aeruginosa | nih.gov |
| Cefepime | Penicillin-Binding Proteins (PBPs) | nih.gov |
| Cefiderocol | Penicillin-Binding Proteins (PBPs) | nih.gov |
| FK482 (Cefdinir) | Penicillin-Binding Proteins (PBPs) | nih.gov |
General Interaction with Biological Systems via Thiazole Ring
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a pharmacophore that engages in various interactions with biological macromolecules like enzymes and receptors. wjrr.orgnih.gov Its aromatic nature, combined with the presence of both sulfur and nitrogen heteroatoms, facilitates a range of non-covalent interactions that are fundamental to its biological activity. nih.gov
One of the most significant interactions is hydrogen bonding. The ring's nitrogen atom can act as a hydrogen bond acceptor, while substituent groups, such as the amino group in 2-aminothiazole derivatives, can serve as hydrogen bond donors. nih.govmdpi.com These interactions are critical for the specific recognition and binding of thiazole-containing molecules to the active or allosteric sites of proteins. For example, studies on model peptides have shown that a stable intramolecular hydrogen bond can form between an amide hydrogen and the thiazole ring nitrogen (N–H⋯NTzl), influencing the conformational properties of the molecule. nih.gov
The aromatic character of the thiazole ring enables it to participate in π-π stacking interactions with the aromatic side chains of amino acids such as tryptophan, tyrosine, and phenylalanine within a protein's binding pocket. nih.gov These interactions contribute to the stability of the ligand-protein complex. Additionally, the thiazole ring can engage in hydrophobic interactions with nonpolar residues. nih.gov
The sulfur atom imparts unique properties to the ring. It can participate in non-covalent sulfur interactions, such as S⋯O interactions with a carbonyl oxygen, which have an interaction energy comparable to that of a conventional hydrogen bond. nih.gov π-Sulfur interactions have also been observed in docking studies of thiazole derivatives with enzymes. d-nb.info These diverse binding capabilities allow thiazole-containing compounds to modulate the function of various biological systems, acting as enzyme inhibitors or receptor antagonists/agonists. nih.govnih.gov
| Type of Interaction | Description | Relevant Part of Thiazole Moiety | Reference |
|---|---|---|---|
| Hydrogen Bonding | Acts as both a hydrogen bond acceptor and can carry substituents that are hydrogen bond donors. | Ring Nitrogen (Acceptor); Amino/Hydroxyl Substituents (Donors) | nih.govmdpi.com |
| π-π Stacking | The aromatic π-system of the ring interacts with aromatic amino acid residues. | The entire aromatic ring system. | nih.gov |
| Sulfur Interactions (e.g., S⋯O) | The sulfur atom engages in non-covalent interactions with electron-rich atoms like oxygen. | Sulfur heteroatom. | nih.gov |
| Hydrophobic Interactions | The nonpolar surface of the ring interacts with hydrophobic pockets in proteins. | The carbon-hydrogen framework of the ring. | nih.gov |
| π-Alkyl / π-Sulfur Interactions | Interactions between the π-system or sulfur atom and alkyl groups or other sulfur-containing residues. | Ring system and Sulfur heteroatom. | d-nb.info |
Advanced Research Applications and Methodological Development Utilizing 2 2 Amino 2 Thiazolin 4 Yl Acetic Acid
Electrochemical Applications and Sensor Development
The electroactive nature of the thiazole (B1198619)/thiazoline (B8809763) scaffold, combined with the functional groups present in 2-(2-Amino-2-thiazolin-4-yl)acetic acid, provides a strong basis for its application in electrochemistry. This includes the fabrication of modified electrodes for sensitive and selective analyte detection and the development of sensors for environmental monitoring.
The modification of electrode surfaces is a key strategy in electroanalytical chemistry to enhance sensitivity, selectivity, and stability. Thiazole and its derivatives have been successfully used to modify electrodes for the voltammetric determination of various analytes. For instance, a thiazole-based heterocyclic azo dye has been used to modify a carbon paste electrode for the detection of dopamine (B1211576) and uric acid. abechem.com Similarly, thiazine (B8601807) dyes have been investigated on modified glassy carbon electrodes. researchgate.net
The compound this compound can be immobilized on electrode surfaces, such as glassy carbon or carbon paste, through various methods including electropolymerization or covalent bonding. The amino and carboxylic acid groups can facilitate this immobilization and can also play a role in the recognition and binding of target analytes. The inherent electrochemical activity of the thiazoline ring can then be exploited for voltammetric detection.
Recently, an electrochemical aptasensor was developed for the detection of 2-amino-2-thiazoline-4-carboxylic acid (ATCA) itself, as a biomarker for cyanide poisoning. nih.gov This involved modifying a carbon electrode with graphene oxide and an amino-tagged aptamer that specifically binds to ATCA, with detection quantified by differential pulse voltammetry. nih.gov This demonstrates the feasibility of using this compound within electrochemical sensing platforms.
Table 1: Examples of Thiazole/Thiazoline Derivatives in Modified Electrodes
| Derivative | Electrode Type | Analyte(s) | Technique |
| 5-[(4-phenyl-1, 3-thiazol-2yl) diazenyl] 1,3diazinane 2, 4,6trione | Carbon Paste Electrode | Dopamine, Uric Acid | Voltammetry |
| Thiazine Dyes | Glassy Carbon/Montmorillonite | - | Cyclic Voltammetry |
| 2-amino-2-thiazoline-4-carboxylic acid (ATCA) Aptamer | Graphene Oxide Modified Carbon Electrode | ATCA | Differential Pulse Voltammetry |
This table is interactive. Click on the headers to sort.
Electrochemical sensors offer significant advantages for environmental monitoring, including the potential for portability, rapid analysis, and high sensitivity. researchgate.net The development of these sensors often relies on the specific interaction between a recognition element on the electrode surface and the target environmental pollutant.
The functional groups of this compound make it a candidate for the development of sensors for various environmental contaminants. The nitrogen and sulfur atoms in the thiazoline ring, along with the carboxylic acid group, can act as binding sites for heavy metal ions. By immobilizing this compound on an electrode, a sensor for the detection of metal ions like copper, lead, or mercury could be fabricated. The binding of the metal ion would perturb the electrochemical response of the modified electrode, allowing for quantitative detection.
Furthermore, the amino group could be functionalized to create selective binding sites for other organic pollutants. The principles of molecularly imprinted polymers (MIPs) could also be applied, where this compound or a derivative acts as a functional monomer to create specific recognition cavities for a target analyte. mdpi.com
Novel Material Synthesis and Polymer Chemistry Utilizing the Thiazole/Thiazoline Scaffold
The thiazole and thiazoline rings are valuable building blocks in polymer chemistry due to their electronic properties and ability to form conjugated systems. The functional groups of this compound allow it to be incorporated into polymeric structures, leading to materials with unique characteristics.
Electropolymerization is a versatile technique for creating thin, uniform polymer films directly on an electrode surface. A copolymer based on 2-aminothiazole (B372263) and 2-amino-4-thiazoleacetic acid has been electrochemically synthesized. researchgate.net This copolymer film demonstrated an improved electrochemical response for both positively and negatively charged analytes. researchgate.net
The presence of both an amino and a carboxylic acid group in this compound makes it a suitable monomer for electropolymerization. The amino group can undergo oxidative coupling to form polymer chains. The resulting polymer would possess pendant carboxylic acid groups, which can influence the polymer's properties, such as its solubility, ion-exchange capacity, and ability to coordinate with metal ions. The electrochemical synthesis allows for precise control over the thickness and morphology of the polymer film.
Thiazole-containing polymers have garnered significant interest for their potential applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic solar cells. rsc.orgknu.ac.kr These polymers often exhibit semiconducting properties, and their electronic characteristics can be tuned by modifying the polymer structure. rsc.orgacs.org
Incorporating this compound into polymer backbones could lead to materials with interesting electronic and material properties. The electron-rich nature of the amino group and the potential for extended conjugation through the thiazoline ring could influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov The carboxylic acid groups could also be used to modulate the polymer's solubility and processing characteristics, as well as to introduce sites for further functionalization.
Table 2: Properties of Thiazole-Based Polymers
| Polymer Type | Key Feature | Potential Application |
| Thiazole-fused S,N-heteroacenes | Extended π-conjugation | p-type semiconductors in OTFTs |
| Imide-functionalized thiazoles | Highly electron-deficient | n-type polymers in OTFTs |
| Thiazole-vinylene-thiazole (TzVTz) structure | Extended π conjugation and coplanarity | Field-effect transistors, Solar cells |
This table is interactive. Click on the headers to sort.
Applications in Chelation and Metal Ion Complexation
The presence of multiple donor atoms (nitrogen, sulfur, and oxygen) in this compound makes it an effective chelating agent for a variety of metal ions. researchgate.net Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. google.com
The amino group, the nitrogen and sulfur atoms within the thiazoline ring, and the carboxylate group can all participate in coordinating with a metal ion. This multidentate coordination leads to the formation of stable chelate rings. Thiazole and its derivatives have been shown to form stable complexes with transition metals such as palladium(II), iron(II/III), and copper(II). acs.orgnih.gov
The ability of this compound to chelate metal ions has several potential applications. It can be used for the removal of heavy metals from contaminated water, acting as a sequestering agent. In analytical chemistry, it can be used as a chromogenic or fluorogenic reagent for the selective detection of metal ions. acs.org Furthermore, the metal complexes of thiazole derivatives have been investigated for their biological activities. researchgate.net The chelation of a metal ion can significantly alter the biological properties of the organic ligand. researchgate.net
Investigation of its Role in Radioprotection Studies
Currently, there is a lack of specific research dedicated to the radioprotective properties of this compound. However, studies on related thiazolidine (B150603) derivatives have suggested potential in this area. For instance, 2-imino-3-(benzoylmethyl) thiazolidine has been identified as having effective radioprotector activity against γ-radiation. This suggests that the thiazolidine core structure, which is related to the thiazoline ring in this compound, may contribute to radioprotective effects. Further investigation is warranted to determine if this compound or its derivatives possess similar capabilities.
Utilization as a Research Tool for Biochemical Pathway Elucidation
This compound serves as a valuable tool in the exploration of various biochemical pathways, particularly those involving amino acid metabolism.
Studies Related to Protein Synthesis and Amino Acid Metabolism
A significant application of this compound is its role as a key intermediate in the industrial synthesis of L-cysteine. wikipedia.org L-cysteine is a crucial amino acid involved in protein synthesis, detoxification, and various metabolic functions. The synthesis process involves the reaction of methyl chloroacrylate with thiourea (B124793) to produce 2-Amino-2-thiazoline-4-carboxylic acid, which is then converted to L-cysteine. wikipedia.org This industrial application underscores the compound's direct relevance to amino acid metabolism and makes it a subject of interest in studies aimed at optimizing cysteine production.
Furthermore, isotopically labeled versions of the compound, such as DL-2-AMino-2-thiazoline-4-carboxylic Acid-13C,15N2, are utilized in biochemical research to trace the metabolic fate of the molecule and study the intricacies of amino acid transformations and metabolic pathways.
Proteomics Research Applications
There is currently no direct evidence in the scientific literature to suggest that this compound is used as a research tool in the field of proteomics. Proteomics studies typically employ techniques like 2D gel electrophoresis and mass spectrometry to analyze protein expression and modifications. nih.gov While acetic acid itself is used as an ion pairing modifier in some proteomics applications to enhance peptide signals, this is a general laboratory reagent and not a specific application of the more complex this compound molecule. nih.gov
Agricultural Chemistry Research Perspectives
The thiazoline and thiazolidinone backbones are found in various compounds investigated for their potential use in agricultural chemistry.
Potential as a Pesticide or Herbicide
While direct studies on the pesticidal or herbicidal activity of this compound are not prominent, research into related thiazoline derivatives has shown some promise. A study on a series of new thiazoline derivatives, specifically 2-alkyl(aryl) imino-4-amino-5-ethoxycarbonyl-3-phenyl-3H-thiazoline and bis(2-imino-4-amino-5-ethoxycarbonyl-3-phenyl-3H-thiazoline)alkylene, indicated that some of these compounds exhibited moderate to high herbicidal activities against the roots of rapeseed and barnyard grass at a concentration of 100 mg/L. researchgate.net
Similarly, another study focused on 3-aryl-thiazolin-2-thione derivatives found that some of these compounds possessed good herbicidal activity against the roots of Rape and Barnyard grass. sioc-journal.cnresearchgate.net These findings suggest that the thiazoline ring system could be a valuable scaffold for the development of new herbicides. However, it is important to note that these are different compounds, and the specific herbicidal potential of this compound has not been established.
Table 1: Herbicidal Activity of Thiazoline Derivatives
| Compound Type | Target Weeds | Activity Level at 100 mg/L |
| 2-alkyl(aryl) imino-4-amino-5-ethoxycarbonyl-3-phenyl-3H-thiazoline derivatives | Rapeseed, Barnyard grass (roots) | Moderate to High |
| bis(2-imino-4-amino-5-ethoxycarbonyl-3-phenyl-3H-thiazoline)alkylene derivatives | Rapeseed, Barnyard grass (roots) | Moderate to High |
| 3-aryl-thiazolin-2-thione derivatives | Rape, Barnyard grass (roots) | Good |
Fungicidal Activity Research
Research has been conducted on the fungicidal properties of compounds structurally related to this compound. A study involving the synthesis of five derivatives of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives revealed notable antifungal activity against several agricultural fungi. researchgate.netmdpi.com
Among the tested compounds, 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone demonstrated superior fungicidal effects compared to the other synthesized derivatives. researchgate.netmdpi.com This highlights the potential of the thiazolidinone core, which is structurally similar to the thiazoline in this compound, as a basis for developing new fungicidal agents. The specific fungicidal activity of this compound itself remains an area for future research.
Table 2: Fungicidal Activity of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one Derivatives
| Compound | Target Fungi | Relative Fungicidal Effect |
| 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone | Various agricultural fungi | High |
| 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone | Various agricultural fungi | High |
| Other 5-arylidene derivatives | Various agricultural fungi | Moderate |
Future Directions and Emerging Research Avenues for 2 2 Amino 2 Thiazolin 4 Yl Acetic Acid Research
Rational Design and Synthesis of Novel Analogs with Tailored Biochemical Profiles
The core structure of 2-(2-amino-2-thiazolin-4-yl)acetic acid offers a rich template for medicinal chemists to design and synthesize novel analogs with precisely tailored biochemical profiles. The primary strategy involves the modification of the 2-amino group, the thiazoline (B8809763) ring, and the acetic acid side chain to optimize interactions with specific biological targets.
Structure-activity relationship (SAR) studies are pivotal in guiding the rational design of these new molecules. By systematically altering substituents on the thiazoline ring, researchers can enhance the potency and selectivity of these compounds for various therapeutic targets. For instance, the introduction of different aryl groups at the 4-position of the thiazole (B1198619) ring has been explored to develop derivatives with anti-giardial activity.
Computational modeling and in silico screening are becoming increasingly integral to this process. These methods allow for the prediction of binding affinities and the simulation of interactions between newly designed analogs and their target proteins, thereby prioritizing the synthesis of compounds with the highest potential for desired biological activity. This approach has been successfully applied to design 2-aminothiazole (B372263) derivatives as potential anticancer agents and inhibitors of enzymes like inducible nitric oxide synthase (iNOS).
The synthesis of these novel analogs often employs established methods like the Hantzsch thiazole synthesis, but with innovative modifications to accommodate a wider variety of starting materials and functional groups. The goal is to create a diverse library of compounds for high-throughput screening against a range of biological targets.
Table 1: Examples of Rationally Designed 2-Aminothiazole/Thiazoline Analogs and their Targeted Biochemical Profiles
| Analog Class | Targeted Biochemical Profile | Rationale for Design |
| N-acylated 2-aminothiazole derivatives | Anticancer (e.g., inhibition of specific kinases) | Modification of the 2-amino group to enhance binding to the ATP-binding pocket of kinases. |
| 4-Aryl-2-aminothiazole derivatives | Anti-infective (e.g., anti-giardial, antibacterial) | Introduction of various aryl substituents to optimize hydrophobic and electronic interactions with microbial targets. |
| 5-Substituted 2-aminothiazoline derivatives | Modulators of cellular signaling pathways | Substitution at the 5-position of the thiazoline ring to fine-tune the molecule's shape and electronic properties for specific receptor interactions. |
Development of Advanced Methodologies for Synthesis and Analytical Characterization
Progress in the field is also contingent on the development of more efficient and sophisticated methods for both the synthesis and the analytical characterization of this compound and its derivatives.
Advanced Synthetic Methodologies:
While the Hantzsch synthesis remains a cornerstone, modern synthetic chemistry is exploring more advanced and sustainable approaches. These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of 2-aminothiazole derivatives.
Flow chemistry: Continuous flow reactors offer advantages in terms of scalability, safety, and process control for the industrial production of these compounds.
Green chemistry approaches: The use of environmentally benign solvents and catalysts is a growing area of focus to make the synthesis more sustainable.
Advanced Analytical Characterization:
The comprehensive characterization of these molecules is crucial for understanding their properties and behavior. Beyond standard techniques like NMR and mass spectrometry, advanced analytical methods are being employed:
Hyphenated techniques: The coupling of separation techniques with spectroscopic methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a powerful tool for the sensitive and selective quantification of these compounds in complex biological matrices. nih.gov This is particularly important for pharmacokinetic and metabolic studies.
X-ray crystallography: This technique provides definitive structural information, which is invaluable for understanding the three-dimensional arrangement of atoms and for rational drug design.
Capillary electrophoresis: This high-resolution separation technique is being used for the analysis of thiazole-based compounds.
These advanced methods are not only crucial for quality control but also for elucidating the metabolic fate and interaction mechanisms of these compounds in biological systems.
Exploration of Undiscovered Biochemical Roles and Interaction Mechanisms
While the 2-aminothiazole scaffold is known for a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, there is a vast potential for discovering new biochemical roles and interaction mechanisms for this compound and its analogs. nih.govnih.gov
Future research will likely focus on:
Identifying novel therapeutic targets: High-throughput screening of 2-aminothiazoline libraries against a wide array of enzymes, receptors, and ion channels could reveal unexpected biological activities. For example, derivatives have been investigated as potential treatments for prion diseases. nih.gov
Elucidating mechanisms of action: For compounds that show promising biological activity, detailed mechanistic studies are needed to understand how they interact with their cellular targets at a molecular level. This includes identifying binding sites, determining binding kinetics, and understanding the downstream effects on cellular signaling pathways.
Investigating polypharmacology: It is possible that some derivatives of this compound interact with multiple targets, which could be advantageous for treating complex diseases. Understanding these multi-target interactions is a key area for future research.
Exploring its role as a biomarker: 2-Amino-2-thiazoline-4-carboxylic acid has been identified as a stable metabolite of cyanide exposure, and electrochemical aptasensors are being developed for its detection, highlighting its potential as a reliable biomarker. nih.gov
Interdisciplinary Research Integrating the Compound into Broader Scientific Contexts
The future of research on this compound extends beyond its traditional role in medicinal chemistry. Its unique chemical properties make it a valuable tool in a variety of other scientific disciplines.
Materials Science: The compound and its derivatives can be used as building blocks for the synthesis of novel polymers and materials with interesting electronic and optical properties. For instance, it has been used in the electrochemical synthesis of copolymers and in the preparation of modified electrodes.
Chemical Biology: As a versatile chemical probe, derivatives of this compound can be designed to selectively target and label specific biomolecules, helping to unravel complex biological processes.
Agricultural Chemistry: The inherent biological activity of the 2-aminothiazole scaffold makes it a promising starting point for the development of new and more effective fungicides and other agrochemicals. researchgate.net
Biosensor Technology: The ability of this compound to interact with specific analytes is being harnessed in the development of sensitive and selective biosensors. nih.gov For example, aptamer-based electrochemical biosensors are being developed for the detection of 2-amino-2-thiazoline-4-carboxylic acid itself. nih.gov
By fostering collaborations between chemists, biologists, materials scientists, and engineers, the full potential of this compound and its derivatives can be realized, leading to innovations across a wide spectrum of scientific and technological fields.
Q & A
Q. What are the recommended methods for synthesizing 2-(2-Amino-2-thiazolin-4-yl)acetic acid?
A stepwise synthetic approach is often employed, starting with the condensation of thiazoline precursors followed by functionalization of the acetic acid moiety. For example, analogous syntheses of thiazole derivatives involve protecting group strategies (e.g., Fmoc) to stabilize reactive intermediates and reduce side reactions. Ethoxy and aminoethoxy groups can be introduced via nucleophilic substitution, with careful pH control to minimize by-products . Purification via recrystallization or column chromatography is critical to achieve high yields (>80%) and purity (>95%).
Q. How can analytical techniques verify the structural integrity of this compound?
- Mass Spectrometry (MS): Monoisotopic mass (calculated: ~163.17 g/mol) confirms molecular weight .
- Nuclear Magnetic Resonance (NMR): H NMR peaks at δ 3.5–4.0 ppm (thiazoline protons) and δ 2.5–3.0 ppm (acetic acid protons) are characteristic. C NMR identifies carbonyl carbons (~170 ppm) and thiazoline ring carbons (~120–140 ppm) .
- HPLC: Reverse-phase methods with UV detection (λ = 254 nm) assess purity and detect impurities (<2%) .
Q. What safety precautions are essential during handling?
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation: Use fume hoods to avoid inhalation (H335 hazard) .
- Storage: Store at –20°C under inert gas (e.g., N) to prevent degradation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) predicts reaction energetics and transition states. For example, exact-exchange terms in DFT improve accuracy for atomization energies (average deviation: ±2.4 kcal/mol), enabling identification of stable intermediates and by-product formation pathways . Solvent effects can be modeled using continuum solvation models (e.g., SMD) to refine reaction conditions.
Q. What strategies resolve contradictions in spectroscopic data for structural analogs?
- Crystallography: Single-crystal X-ray diffraction (e.g., R-factor <0.05) provides unambiguous confirmation of stereochemistry and bond lengths, as demonstrated for benzothiazine derivatives .
- Comparative Analysis: Cross-validate NMR/MS data with structurally related compounds (e.g., ethyl 2-(2-aminothiazol-4-yl)acetate) to identify discrepancies in peak assignments .
Q. How can the compound’s stability under varying conditions be systematically tested?
- Thermal Stability: Thermogravimetric analysis (TGA) up to 300°C under N.
- pH Stability: Incubate in buffers (pH 2–12) and monitor degradation via HPLC over 24 hours.
- Light Sensitivity: Expose to UV (254 nm) and visible light, tracking decomposition kinetics .
Q. What modifications to the thiazoline ring enhance biological activity?
- Substitution: Introduce electron-withdrawing groups (e.g., –CF) at the 4-position to improve metabolic stability.
- Ring Expansion: Synthesize 1,3-thiazolidine derivatives (e.g., 5,5-dimethyl substitution) to modulate steric effects .
- Bioisosteres: Replace the acetic acid moiety with phosphonate or sulfonate groups to alter bioavailability .
Methodological Challenges
Q. How to address low yields in multi-step syntheses?
- Intermediate Trapping: Use quenching agents (e.g., NaHCO) to stabilize reactive intermediates.
- Catalysis: Employ Pd-mediated cross-coupling for C–S bond formation, improving step efficiency (yield increase: ~15–20%) .
Q. What statistical approaches validate reproducibility in kinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
